molecular formula C15H18N4OS B2879598 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide CAS No. 2097869-09-3

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide

Cat. No.: B2879598
CAS No.: 2097869-09-3
M. Wt: 302.4
InChI Key: IDNAUWJMHBATJJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide (CAS 2097869-09-3) is a synthetic heterocyclic compound with a molecular formula of C15H18N4OS and a molecular weight of 302.4 g/mol . This reagent features a fused pharmacophore structure, combining a 5,6,7,8-tetrahydroquinazoline core with a thiophene-3-carboxamide moiety. The tetrahydroquinazoline scaffold is recognized in medicinal chemistry for its presence in compounds with diverse biological activities, and derivatives have been investigated as potential antitubercular and antidiabetic agents . The inclusion of the thiophene ring significantly enhances its research value, as thiophene derivatives are a privileged structure in drug discovery, known to exhibit a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and antitumor activities . Several commercially available drugs, such as Dorzolamide and Tioconazole, also incorporate the thiophene nucleus, underscoring its pharmacological relevance . This molecular architecture makes the compound a valuable intermediate or building block for researchers in synthetic chemistry and drug discovery programs. It is particularly useful for exploring new structural prototypes with potential pharmacological activity, developing combinatorial libraries, and investigating structure-activity relationships (SAR) . The compound has been cited in scientific literature focusing on material science applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-19(2)15-16-8-11-7-12(3-4-13(11)18-15)17-14(20)10-5-6-21-9-10/h5-6,8-9,12H,3-4,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNAUWJMHBATJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide are currently unknown. This compound is a derivative of cyanoacetamide, which is known to be a precursor for heterocyclic synthesis and has been reported to have diverse biological activities. .

Mode of Action

It is known that cyanoacetamide derivatives can undergo a variety of condensation and substitution reactions. The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the targets.

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H20N4OS
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 2097917-97-8

The compound features a tetrahydroquinazoline core linked to a thiophene moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells via intrinsic and extrinsic pathways. This was evidenced in studies where derivatives showed inhibition of cell proliferation in various cancer cell lines such as HeLa and A549 .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is hypothesized that it may inhibit key enzymes involved in inflammatory pathways:

  • Inhibition of iNOS and COX-2 : Similar compounds have shown the ability to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, leading to reduced nitric oxide production in response to inflammatory stimuli .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : It potentially alters signaling pathways associated with cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By affecting ROS levels, the compound could influence oxidative stress responses in cells.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of related quinazoline derivatives. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Mechanism Exploration

In another investigation focusing on anti-inflammatory effects, derivatives were tested in RAW 264.7 macrophages. Results showed significant inhibition of LPS-induced NO production and downregulation of inflammatory cytokines .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits iNOS and COX-2
Enzyme inhibitionModulates key signaling pathways

Comparison with Similar Compounds

Structural Analog: N-[2-(Dimethylamino)-5,6,7,8-Tetrahydroquinazolin-6-yl]-2-Methoxypyridine-3-Carboxamide

Key Differences :

  • Substituent : The thiophene-3-carboxamide group in the target compound is replaced with a 2-methoxy-pyridine-3-carboxamide in this analog .
  • Electronic Effects: Thiophene (sulfur-containing) versus pyridine (nitrogen-containing) alters electron density and aromatic interactions.
  • Physicochemical Properties: Molecular Weight: 327.38 g/mol (pyridine analog) vs. Solubility: The methoxy group may enhance water solubility compared to the thiophene moiety.

Hypothetical Pharmacological Implications :

  • Thiophene’s sulfur atom could improve membrane permeability due to increased lipophilicity.
  • Pyridine’s nitrogen and methoxy groups might enhance interactions with polar residues in enzymatic targets (e.g., kinases).

Comparison with Tetrahydrocarbazole Derivatives (Patent-Based Analogs)

A patent () describes tetrahydrocarbazole derivatives, such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide, which share a tetrahydro-fused heterocyclic core but differ significantly in scaffold (carbazole vs. quinazoline) .

  • Structural Divergence : Carbazoles feature a fused indole-benzene system, while quinazolines are diazabenzenes fused with a pyrimidine ring.
  • Functional Groups : The patent compounds include chloro, fluoro, and methyl substituents, which are absent in the target quinazoline derivative.
  • Biological Relevance : Carbazole derivatives are often explored for antitumor and anti-inflammatory activities, whereas quinazolines are more commonly associated with kinase inhibition.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Hypothetical Properties
N-[2-(Dimethylamino)-5,6,7,8-Tetrahydroquinazolin-6-yl]thiophene-3-carboxamide Tetrahydroquinazoline Thiophene-3-carboxamide ~325–330 (estimated) High lipophilicity, potential kinase inhibition
N-[2-(Dimethylamino)-5,6,7,8-Tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide Tetrahydroquinazoline 2-Methoxy-pyridine-3-carboxamide 327.38 Enhanced solubility, polar interactions
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro-substituted carbazole Not provided Anticancer potential (hypothesized)

Research Findings and Limitations

  • Cytotoxicity Assay Relevance: The SRB assay () is a validated method for evaluating anticancer activity in vitro .
  • Pharmacological Overlap with Traditional Compounds : and discuss沉香 (agarwood) and its analogs, highlighting substituent-dependent bioactivity (e.g., analgesic effects) . While unrelated structurally, this underscores the importance of substituent choice in drug design.

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